

CCT196969 BRAF inhibitor resistant cell line activity

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Compound Focus: Cct196969

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Activity Data & Resistance Mechanisms

The following tables consolidate quantitative findings on **CCT196969**'s efficacy and the primary resistance mechanisms it counteracts.

Table 1: Experimental Activity of CCT196969 in Melanoma Models This table summarizes key findings from in vitro studies on melanoma cell lines, including those resistant to BRAF inhibitors [1] [2].

Cell Line / Model Type	Key Genetic Background	Assay Type	IC50 / Inhibition	Key Observations
H1, H2, H3, H6, H10	MBM lines with BRAF mutations (V600E/L577F) [1]	Monolayer viability (MTS)	0.18 - 2.6 μ M [1] [2]	Effectively inhibited proliferation, migration, and survival in all examined cell lines [1].
WM3248	BRAF V600E metastatic melanoma [1]	Monolayer viability (MTS)	Data points recorded [1]	Used as a reference primary melanoma cell line [1].

Cell Line / Model Type	Key Genetic Background	Assay Type	IC50 / Inhibition	Key Observations
H1, H2, H3	MBM lines [1]	Tumour sphere viability (Resazurin)	Significant inhibition at 0.01-1 μ M [1]	Inhibited 3D growth in soft agar [1].
BRAF ⁱ -Resistant Lines	Derived from sensitive parental lines [1]	Monolayer viability	Inhibited viability [1]	Showed activity in two different BRAF inhibitor-resistant metastatic melanoma cell lines [1].

Table 2: Common BRAF Inhibitor Resistance Mechanisms and CCT196969's Proposed Action
CCT196969 is designed to overcome resistance by co-targeting key escape pathways [1] [3] [4].

Resistance Mechanism	Pathophysiological Consequence	CCT196969's Proposed Counter-Mechanism
MAPK Pathway Reactivation [5] [6] [7]	Re-establishment of pro-survival signaling via alternative RAF isoforms (CRAF, ARAF) or MEK mutations [6] [7].	Pan-RAF inhibitor; targets BRAF, CRAF, and SFKs to block this reactivation [1] [3].
SRC Family Kinase (SFK) Upregulation [1] [4]	Promotes cell survival, invasion, and a metastatic phenotype; commonly upregulated in BRAF ⁱ -resistant cells [1] [4].	Direct inhibition of SFKs, disrupting this alternative survival and invasion pathway [1] [3].
STAT3 Pathway Upregulation [1]	Drives invasion and metastasis; frequently upregulated in BRAF inhibitor-resistant melanoma [1].	Decreases expression of p-STAT3 and total STAT3 protein levels [1].
Receptor Tyrosine Kinase (RTK) Activation [6] [7]	Activation of IGF-1R, PDGFRB, EGFR etc., provides bypass survival signals via PI3K-AKT pathway [6] [7].	While not directly inhibiting RTKs, its downstream inhibition of SFKs and RAF can counteract this signaling [1] [4].

Experimental Protocol Details

For your experimental planning, here are the core methodologies used in the cited studies to generate the above data [1] [2]:

- **Cell Culture & Generation of Resistant Lines:** Human melanoma brain metastasis (MBM) cell lines (H1, H2, H3, etc.) were established from patient biopsies. Cells were cultured in DMEM supplemented with 10% FCS. BRAF inhibitor-resistant lines were developed by chronic exposure of sensitive parental cells to increasing doses of BRAF inhibitors over approximately 6 months [1] [6].
- **Monolayer Cell Viability Assay (MTS)**
 - **Purpose:** To determine the half-maximal inhibitory concentration (IC50) of **CCT196969**.
 - **Procedure:** Cells were seeded in 96-well plates and treated with a range of **CCT196969** concentrations for 72 hours. The MTS reagent was added, and after incubation, absorbance was measured at 490nm. Dose-response curves were generated to calculate IC50 values [1] [2].
- **Tumour Sphere Viability Assay**
 - **Purpose:** To study drug effects on 3-dimensional tumor growth, which better mimics the in vivo environment.
 - **Procedure:** A base layer of 0.6% agar was plated. Cells were suspended in soft agar and seeded on top to form tumor spheres. After drug treatment for 10 days, viability was assessed using resazurin, and absorbance was measured [1].
- **Western Blot Analysis**
 - **Purpose:** To evaluate the molecular mechanisms and downstream effects of **CCT196969**.
 - **Procedure:** Treated and control cells were lysed. Proteins were separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific primary antibodies against targets like p-ERK, p-MEK, p-STAT3, and STAT3. Detection was performed using chemiluminescence [1] [2].

Mechanism of Action Visualization

The diagram below illustrates the dual-targeting mechanism of **CCT196969** and how it counteracts resistance in melanoma cells.

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